Chaetoglobosin Fex

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

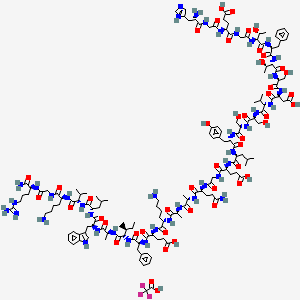

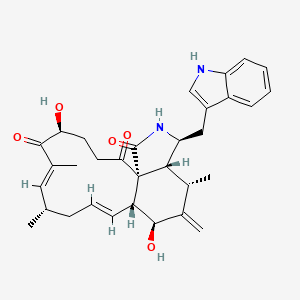

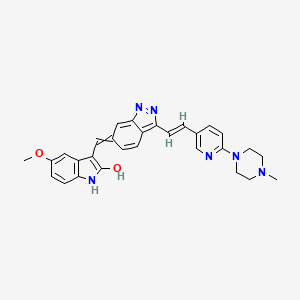

Chaetoglobosin Fex is a cytochalasan-based alkaloid isolated from the marine-derived endophytic fungus Chaetomium globosum . This compound has garnered attention due to its significant biological activities, particularly its anti-inflammatory properties. It inhibits the induction of inflammatory mediators via Toll-like receptor 4 signaling in macrophages .

Preparation Methods

Chaetoglobosin Fex is typically isolated from the marine-derived endophytic fungus Chaetomium globosum . The isolation process involves high-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) to guide the purification of diversified chaetoglobosins . The structures of these compounds are confirmed through extensive spectroscopic analysis, including single-crystal X-ray crystallography and electronic circular dichroism (ECD) calculations .

Chemical Reactions Analysis

Chaetoglobosin Fex undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: Utilizes oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Involves reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Employs nucleophilic or electrophilic reagents under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

Chaetoglobosin Fex has a wide range of scientific research applications:

Mechanism of Action

Chaetoglobosin Fex exerts its effects by inhibiting the Toll-like receptor 4 signaling pathway in macrophages . It significantly reduces the production of tumor necrosis factor-alpha, interleukin 6, and monocyte chemotactic protein-1. The compound also attenuates the degradation of inhibitory kappa B-alpha and the translocation of the p65 subunit of nuclear factor-kappa B to the nucleus . Additionally, it reduces the phosphorylations of extracellular-signal-related kinase, p38, and c-Jun N-terminal kinase .

Comparison with Similar Compounds

Chaetoglobosin Fex is part of the cytochalasan family, which includes other compounds such as chaetoglobosins E, G, W, V, and Vb . These compounds share similar structural features and biological activities but differ in their specific chemical structures and potency. For example, chaetoglobosin E and Fex both exhibit significant cytotoxicity against cancer cell lines, but their IC50 values vary . The uniqueness of this compound lies in its specific inhibition of Toll-like receptor 4 signaling and its potent anti-inflammatory properties .

Properties

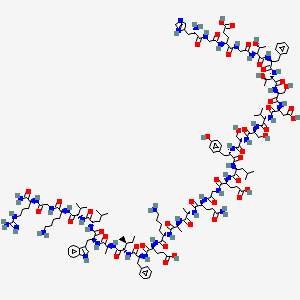

Molecular Formula |

C32H38N2O5 |

|---|---|

Molecular Weight |

530.7 g/mol |

IUPAC Name |

(1R,5S,7E,9S,11E,13R,14S,16S,17R,18S)-5,14-dihydroxy-18-(1H-indol-3-ylmethyl)-7,9,16-trimethyl-15-methylidene-19-azatricyclo[11.7.0.01,17]icosa-7,11-diene-2,6,20-trione |

InChI |

InChI=1S/C32H38N2O5/c1-17-8-7-10-23-30(38)20(4)19(3)28-25(15-21-16-33-24-11-6-5-9-22(21)24)34-31(39)32(23,28)27(36)13-12-26(35)29(37)18(2)14-17/h5-7,9-11,14,16-17,19,23,25-26,28,30,33,35,38H,4,8,12-13,15H2,1-3H3,(H,34,39)/b10-7+,18-14+/t17-,19+,23-,25-,26-,28-,30+,32+/m0/s1 |

InChI Key |

UFMHUKPYQLJSOB-ILEFKYORSA-N |

Isomeric SMILES |

C[C@H]\1C/C=C/[C@H]2[C@@H](C(=C)[C@H]([C@@H]3[C@@]2(C(=O)CC[C@@H](C(=O)/C(=C1)/C)O)C(=O)N[C@H]3CC4=CNC5=CC=CC=C54)C)O |

Canonical SMILES |

CC1CC=CC2C(C(=C)C(C3C2(C(=O)CCC(C(=O)C(=C1)C)O)C(=O)NC3CC4=CNC5=CC=CC=C54)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825233.png)

![1-[6-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1,3-benzothiazol-2-yl]-3-(2-morpholin-4-ylethyl)urea;hydrochloride](/img/structure/B10825244.png)

![b-D-Glucopyranoside,2-(acetyloxy)-1-[[[3-(4-hydroxyphenyl)-1-oxo-2-propenyl]oxy]methyl]ethyl,[S-(E)]-](/img/structure/B10825245.png)

![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B10825290.png)

![(1S,8S,13R)-11-ethyl-6-methoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B10825306.png)

![3,6,10-Trimethyl-4,7,8,11-tetrahydro-cyclodeca[b]furan](/img/structure/B10825311.png)